molecular formula C17H26N2O2S B13831812 Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- CAS No. 32412-16-1

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-

Cat. No.: B13831812
CAS No.: 32412-16-1
M. Wt: 322.5 g/mol
InChI Key: ICTUQVMPIPNXLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide typically involves the reaction of p-isopropoxybenzoyl chloride with N-(3-morpholinopropyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiobenzamide and morpholinopropyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is unique due to its combination of an isopropoxy group, a morpholinopropyl chain, and a thiobenzamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

CAS No.

32412-16-1

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C17H26N2O2S/c1-14(2)21-16-6-4-15(5-7-16)17(22)18-8-3-9-19-10-12-20-13-11-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,22)

InChI Key

ICTUQVMPIPNXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

Origin of Product

United States

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